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Compound of Interest

Compound Name: 6,6-Dibromopenicillanic acid

Cat. No.: B113445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6,6-Dibromopenicillanic acid is a synthetic derivative of the core penicillin structure,

penicillanic acid. While not an antibiotic itself, it serves as a crucial intermediate in the

synthesis of potent β-lactamase inhibitors. The emergence of bacterial resistance to β-lactam

antibiotics, primarily through the production of β-lactamase enzymes that hydrolyze the

antibiotic's β-lactam ring, has necessitated the development of compounds that can neutralize

these enzymes. 6,6-Dibromopenicillanic acid is a key precursor to 6-β-bromopenicillanic

acid, an active, irreversible inhibitor of several classes of β-lactamases. This guide provides a

comprehensive overview of its chemical properties, synthesis, and the mechanism of action of

its active derivative.

Chemical and Physical Properties
The fundamental properties of 6,6-Dibromopenicillanic acid are summarized below. These

data are essential for its synthesis, purification, and characterization.
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Property Value

IUPAC Name
(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-

1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]

CAS Number 24158-88-1[1]

Molecular Formula C₈H₉Br₂NO₃S[1]

Molecular Weight 359.04 g/mol [1]

Monoisotopic Mass 356.867 Da

Appearance White to off-white crystalline powder

Solubility
Soluble in organic solvents such as ethyl

acetate and methylene chloride.

Biological Activity and Mechanism of Action
6,6-Dibromopenicillanic acid itself is not the primary active agent. Its biological significance

lies in its role as a precursor to 6-β-bromopenicillanic acid, a powerful, active-site-directed,

irreversible inhibitor of a range of serine β-lactamases.[1] The 6-β epimer is formed via

hydrogenation of the 6,6-dibromo compound.[1]

The inhibitory activity of 6-β-bromopenicillanic acid is potent, with complete inhibition of

enzymes like Bacillus cereus β-lactamase I observed at less than micromolar concentrations.

[1]

Mechanism of Irreversible Inhibition
The mechanism of action involves the covalent modification of the β-lactamase enzyme. The

process can be summarized as follows:

Acylation: The inhibitor, 6-β-bromopenicillanic acid, acts as a "suicide substrate." It enters the

active site of the β-lactamase, where the catalytic serine residue (specifically Ser-70 in B.

cereus β-lactamase I) attacks the carbonyl carbon of the β-lactam ring.[2]

Ring Opening and Rearrangement: This acylation leads to the opening of the β-lactam ring.

Concurrently, the molecule undergoes a rearrangement.
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Covalent Adduct Formation: The opened and rearranged inhibitor forms a stable, covalent

bond with the serine residue. This process involves the formation of a 2,3-dihydro-1,4-

thiazine derivative, which is a chromophore that can be detected spectrophotometrically at

326 nm.[2][3]

Enzyme Inactivation: The formation of this stable covalent adduct effectively and irreversibly

inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.

The following diagram illustrates the workflow of β-lactamase inhibition by a penicillanic acid-

based inhibitor.
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Workflow of β-Lactamase Inactivation.
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Experimental Protocols
Synthesis of 6,6-Dibromopenicillanic Acid from 6-
Aminopenicillanic Acid (6-APA)
This protocol is adapted from established chemical synthesis methods.

Materials:

6-Aminopenicillanic Acid (6-APA)

Hydrobromic acid (48%)

Bromine

Sodium nitrite

Sodium bisulfite solution (20% aqueous)

Purified water

Organic solvent (e.g., ethyl acetate or methylene chloride)

Ice bath

Procedure:

Preparation of Reagent Solution:

In a reaction vessel, cool a solution of hydrobromic acid to a temperature between -10°C

and -5°C using an ice bath.

Carefully add bromine to the cooled hydrobromic acid and stir until it dissolves completely.

Slowly add sodium nitrite to this solution while maintaining the temperature between -15°C

and -5°C. Stir for approximately 10-15 minutes. This generates a solution containing

nitrosyl bromide.

Diazotization-Bromination Reaction:
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In a separate reaction vessel, prepare a suspension of 6-APA in a mixture of hydrobromic

acid and purified water. Cool this suspension to between 5°C and -5°C.

Slowly add the previously prepared nitrosyl bromide solution to the 6-APA suspension.

Maintain the temperature of the reaction mixture between 5°C and -5°C throughout the

addition.

Allow the reaction to proceed with stirring for 30-60 minutes after the addition is complete.

Product Isolation and Purification:

After the reaction is complete, filter the reaction mixture to collect the solid precipitate.

Wash the collected filter cake with a cold 20% aqueous solution of sodium bisulfite to

remove any excess bromine.

Wash the filter cake again with cold purified water.

Dry the product, 6,6-dibromopenicillanic acid, under a vacuum to yield a crystalline

solid.

β-Lactamase Activity Assay using Nitrocefin
This protocol describes a standard method for determining β-lactamase activity, which is

essential for evaluating the efficacy of inhibitors.

Materials:

Nitrocefin (chromogenic cephalosporin substrate)

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 7.0

β-lactamase enzyme solution (e.g., from bacterial cell lysate)

Inhibitor solution (e.g., 6-β-bromopenicillanic acid)

96-well microplate
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Microplate reader

Procedure:

Preparation of Reagents:

Prepare a stock solution of Nitrocefin (e.g., 10 mg/mL) in DMSO.

Prepare a working solution by diluting the Nitrocefin stock solution in PBS (e.g., to a final

concentration of 0.5-1.0 mg/mL). The working solution should be yellow.[4]

Prepare serial dilutions of the inhibitor compound in PBS to determine IC₅₀ values.

Assay Protocol:

To the wells of a 96-well plate, add a fixed volume of the β-lactamase enzyme solution.

Add varying concentrations of the inhibitor solution to the respective wells. Include a

control well with no inhibitor.

Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a

defined period to allow for interaction.

Initiate the reaction by adding the Nitrocefin working solution to all wells.

Data Acquisition and Analysis:

Immediately begin monitoring the change in absorbance at 482-490 nm using a microplate

reader in kinetic mode.[4][5] Hydrolysis of Nitrocefin by β-lactamase results in a color

change from yellow to red.

The rate of hydrolysis is proportional to the enzyme activity.

Calculate the percentage of inhibition for each inhibitor concentration relative to the

control.

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀

value (the concentration of inhibitor required to reduce enzyme activity by 50%).
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Conclusion
6,6-Dibromopenicillanic acid is a pivotal molecule in the ongoing battle against antibiotic

resistance. As a stable precursor to the potent β-lactamase inhibitor 6-β-bromopenicillanic acid,

it enables the synthesis of compounds that can restore the efficacy of β-lactam antibiotics. A

thorough understanding of its synthesis, properties, and the mechanism of its active derivatives

is fundamental for researchers in medicinal chemistry and drug development aiming to create

next-generation antibiotic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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